4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide (hereafter referred to as Compound A) is a synthetic small molecule characterized by a hybrid structure combining a piperazine ring, a thiadiazole moiety, and a cyclopropyl substituent. The piperazine group is substituted with a 3-chlorophenyl group, which introduces electron-withdrawing effects that may enhance receptor-binding affinity. The butanamide backbone links these functional groups, contributing to conformational flexibility.
Properties
Molecular Formula |
C19H22ClN5O2S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C19H22ClN5O2S/c20-14-2-1-3-15(12-14)24-8-10-25(11-9-24)17(27)7-6-16(26)21-19-23-22-18(28-19)13-4-5-13/h1-3,12-13H,4-11H2,(H,21,23,26) |
InChI Key |
ZTSLPFGWVUKWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
- The synthesis of this compound involves a three-step protocol.
- Unfortunately, specific synthetic routes and reaction conditions for this exact compound are not readily available in the literature. similar derivatives with piperazine moieties have been prepared via Mannich reactions .
- Industrial production methods would likely involve scale-up of the synthetic process, optimization, and purification.
Chemical Reactions Analysis
Reactivity of the 4-Oxobutanamide Group
The 4-oxobutanamide functional group is central to nucleophilic acyl substitution reactions. Key reactions include:
-
Mechanistic Insight : The carbonyl group in the oxobutanamide acts as an electrophilic site, facilitating attack by nucleophiles like water or amines. Hydrolysis under basic conditions may yield a carboxylate salt, while aminolysis forms substituted amides or ureas .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core is electron-deficient, enabling electrophilic aromatic substitution (EAS) and ring-opening reactions:
-
Key Note : The cyclopropyl substituent on the thiadiazole ring may sterically hinder certain EAS reactions, directing substitution to the less hindered positions .
Piperazine Ring Transformations
The 4-(3-chlorophenyl)piperazine moiety undergoes reactions typical of secondary amines:
-
Selectivity : The 3-chlorophenyl group electron-withdrawing effects may deactivate the piperazine ring, slowing electrophilic attacks but favoring alkylation/acylation at the nitrogen .
Cross-Coupling Reactions
The aryl chloride (3-chlorophenyl group) may participate in metal-catalyzed coupling reactions:
Thermal and pH-Dependent Stability
-
Thermal Degradation : At temperatures >150°C, the thiadiazole ring may decompose into H₂S and nitriles, as observed in related 1,3,4-thiadiazoles .
-
pH Sensitivity : The compound is stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH <2) or alkaline (pH >10) environments, targeting the amide and thiadiazole groups .
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives could lead to novel reactions or functionalization strategies.
Biology: Piperazine derivatives have been explored for their potential as antiparasitic, antibacterial, and antiviral agents.
Medicine: Understanding the pharmacological properties and potential therapeutic applications.
Industry: Developing new materials or catalysts based on this scaffold.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available.
- Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Key Observations:
Piperazine vs. Pyrazole Core : Compound A’s piperazine group may confer better solubility and CNS penetration compared to Compound B’s pyrazole core, which is often associated with metabolic resistance due to trifluoromethyl groups .
Thiadiazole vs.
Substituent Effects : The 3-chlorophenyl group in Compound A enhances electron-withdrawing effects, which could increase binding affinity to amine receptors compared to Compound C’s 2,3-dimethylphenyl group .
Pharmacokinetic and Metabolic Stability
- Compound A : The cyclopropyl-thiadiazole moiety likely reduces oxidative metabolism, extending half-life compared to Compound B’s trifluoromethyl-pyrazole, which may undergo defluorination .
- Compound C : Lacking halogenated groups, it may exhibit faster clearance than Compound A, limiting its therapeutic window .
Bioactivity and Target Specificity
- Antimicrobial Potential: Compound A’s thiadiazole group is associated with antimicrobial activity in analogs, though direct evidence is lacking. Compound B’s trifluoromethyl group enhances activity against resistant strains .
- CNS Applications : Piperazine derivatives (e.g., aripiprazole) are well-documented in psychiatry. Compound A’s structure aligns with dopamine D2/D3 receptor ligands, whereas Compound C’s phenylpyrazole may target 5-HT receptors .
Research Findings and Limitations
- Advantages : Enhanced metabolic stability (cyclopropyl-thiadiazole) and receptor specificity (3-chlorophenyl) compared to Compounds B and C.
- Contradictions : Plant-derived compounds () emphasize multi-target effects, whereas synthetic compounds like A prioritize specificity, which may limit broad-spectrum efficacy .
Biological Activity
The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a thiadiazole structure and a butanamide group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and thiadiazole have been reported to show promising antibacterial activity against various strains. In one study, synthesized compounds displayed IC50 values ranging from 0.63 to 6.28 µM against urease, suggesting potential as antibacterial agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. Compounds similar to the one have shown effective inhibition of AChE with IC50 values significantly lower than standard inhibitors .
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. Compounds with similar scaffolds have been associated with antiproliferative effects in various cancer cell lines. Research has indicated that these compounds can induce apoptosis in cancer cells, highlighting their therapeutic potential .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, which may contribute to its neuropharmacological effects .
- Enzyme Modulation : Inhibition of key enzymes involved in neurotransmission and microbial metabolism suggests a dual mechanism where the compound can modulate both central nervous system functions and microbial growth .
- Apoptotic Pathways : The anticancer activity may be mediated through the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death in tumor cells .
Case Studies
- Antibacterial Evaluation : A series of synthesized compounds were tested against E. coli and S. aureus, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL for several derivatives .
- Neuropharmacological Studies : In vitro studies demonstrated that compounds similar to the target molecule exhibited high affinity for dopamine D4 receptors, suggesting potential applications in treating mood disorders .
- Cytotoxicity Assessments : Evaluations in HepG2 cell lines indicated that the compound did not exhibit hepatotoxicity at concentrations up to 10 µM, making it a candidate for further pharmacological studies .
Data Table
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, including:
- Key steps : Condensation of substituted piperazine derivatives with thiadiazole intermediates. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) followed by pH adjustment (pH 8–9) and recrystallization (DMSO/water mixture) is critical for isolating the product .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:3 molar ratio of starting materials to POCl₃) and solvent selection (e.g., DMSO for recrystallization) improves purity and recovery .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Structural confirmation : ¹H and ¹³C NMR to resolve aromatic protons, piperazine/cyclopropyl groups, and thiadiazole resonance signals .
- Purity assessment : HPLC with >95% purity thresholds, using C18 columns and acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 373.886 g/mol for related analogs) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield during scale-up?
Answer:
- Process parameters : Use Design of Experiments (DoE) to test variables like temperature, solvent volume, and reaction time. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control in continuous reactors .
- Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., DMSO/water) to minimize losses .
Q. How should contradictory biological activity data in structural analogs be resolved?
Answer:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl on piperazine) using in vitro assays. For example, analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced metabolic stability .
- Statistical modeling : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends .
Q. What in silico strategies predict target interactions for this compound?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with dopamine D3 receptors, leveraging crystallographic data from related piperazine-thiadiazole complexes .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the thiadiazole ring) using tools like Schrödinger’s Phase .
Q. How can solubility and stability challenges be addressed in formulation studies?
Answer:
- Co-solvent systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
- Degradation studies : Monitor hydrolytic stability under physiological pH (4–8) via HPLC, identifying labile bonds (e.g., amide linkages) .
Data Contradiction and Validation
Q. How should discrepancies between computational predictions and experimental binding affinities be analyzed?
Answer:
- Free energy perturbation (FEP) : Quantify binding energy differences using molecular dynamics simulations (e.g., GROMACS) .
- Experimental validation : Validate docking poses with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Q. What analytical methods resolve purity inconsistencies in batch-to-batch synthesis?
Answer:
- 2D-LC/MS : Couple liquid chromatography with tandem MS to detect trace impurities (e.g., unreacted intermediates) .
- Elemental analysis : Confirm stoichiometric ratios of C, H, N to validate molecular composition .
Methodological Notes
- Synthetic references : Prioritize protocols from peer-reviewed journals (e.g., J. BAUN Inst. Sci. Technol.) over vendor-supplied data .
- Safety : While no specific hazards are reported for this compound, follow standard handling protocols for chlorinated aromatics (e.g., fume hood use, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
